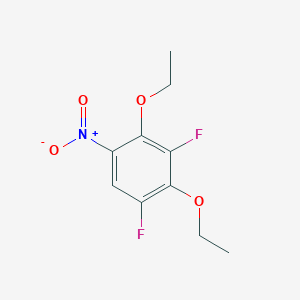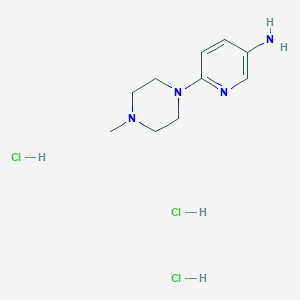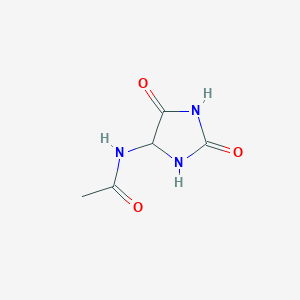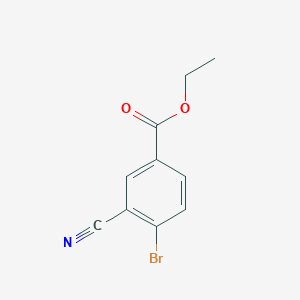
2,4-Diethoxy-1,3-difluoro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethoxy-1,3-difluoro-5-nitrobenzene is an organic compound with the molecular formula C10H11F2NO4 It is a derivative of benzene, characterized by the presence of two ethoxy groups, two fluorine atoms, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxy-1,3-difluoro-5-nitrobenzene typically involves the nitration of 2,4-difluoro-1,3-dimethoxybenzene. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diethoxy-1,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2,4-diethoxy-1,3-difluoro-5-aminobenzene.
Oxidation: Formation of 2,4-difluoro-5-nitrobenzaldehyde or 2,4-difluoro-5-nitrobenzoic acid.
Applications De Recherche Scientifique
2,4-Diethoxy-1,3-difluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Diethoxy-1,3-difluoro-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxy and fluorine groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Difluoro-1-nitrobenzene
- 2,4-Dimethoxy-1,3-difluoro-5-nitrobenzene
- 2,4-Difluoro-5-nitrobenzenesulfonic acid
Uniqueness
2,4-Diethoxy-1,3-difluoro-5-nitrobenzene is unique due to the presence of both ethoxy and fluorine groups on the benzene ring, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H11F2NO4 |
|---|---|
Poids moléculaire |
247.19 g/mol |
Nom IUPAC |
2,4-diethoxy-1,3-difluoro-5-nitrobenzene |
InChI |
InChI=1S/C10H11F2NO4/c1-3-16-9-6(11)5-7(13(14)15)10(8(9)12)17-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
YTXVTQIMBMACMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1[N+](=O)[O-])F)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B12988534.png)





![Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12988579.png)
![5-Azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B12988582.png)






